Metabolic Pathway Specificity: 2-Keto Zolpidem (M-3) vs. Alternative Zolpidem Hydroxy Metabolites (M-4, M-11)
2-Keto Zolpidem (M-3) demonstrates a unique quantitative dominance in Zolpidem's in vitro metabolic clearance compared to other hydroxylated metabolites (M-4, M-11). In human liver microsome studies, M-3 accounted for more than 80% of net intrinsic clearance, while the remaining clearance was attributed to the formation of other minor hydroxylated metabolites [1]. Furthermore, the relative contribution of specific CYP isoforms to M-3 formation is quantifiably distinct: CYP3A4 contributes 61%, CYP2C9 22%, and CYP1A2 14% to net intrinsic clearance, with CYP2D6 and CYP2C19 contributing less than 3% [1]. This isoform-specific profile differs from alternative Zolpidem metabolites, where CYP2C9 and CYP1A2 play more prominent roles [1].
| Evidence Dimension | Percentage contribution to in vitro net intrinsic clearance of Zolpidem |
|---|---|
| Target Compound Data | >80% (M-3 formation); CYP3A4: 61%, CYP2C9: 22%, CYP1A2: 14%, CYP2D6/CYP2C19: <3% |
| Comparator Or Baseline | Other hydroxylated metabolites (M-4, M-11): combined <20% of net intrinsic clearance |
| Quantified Difference | M-3 accounts for >80% of total intrinsic clearance; CYP3A4 contributes 61% specifically to M-3 formation |
| Conditions | In vitro; human liver microsomes; heterologously expressed human CYP isoforms |
Why This Matters
For DDI studies, CYP phenotyping, or in vitro-in vivo extrapolation (IVIVE), procurement of authentic 2-Keto Zolpidem is essential because it represents the quantitatively dominant clearance pathway, and its isoform-specific formation cannot be reliably inferred from other metabolites.
- [1] Von Moltke LL, Greenblatt DJ, Granda BW, et al. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. Br J Clin Pharmacol. 1999;48(1):89-97. View Source
